2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1254973-33-5
VCID: VC0058986
InChI: InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20)
SMILES: COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC
Molecular Formula: C17H14FNO3
Molecular Weight: 299.301

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one

CAS No.: 1254973-33-5

Cat. No.: VC0058986

Molecular Formula: C17H14FNO3

Molecular Weight: 299.301

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one - 1254973-33-5

Specification

CAS No. 1254973-33-5
Molecular Formula C17H14FNO3
Molecular Weight 299.301
IUPAC Name 2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one
Standard InChI InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20)
Standard InChI Key LTKNZGFVIZREDJ-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC

Introduction

Chemical Properties and Structure

Molecular Properties

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one is a synthetic compound with well-defined chemical properties. The compound is identified by the CAS number 1254973-33-5, which serves as its unique chemical identifier in scientific databases and literature. It has a molecular formula of C17H14FNO3, indicating its composition of 17 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight of this compound is 299.301 g/mol, which places it in the medium molecular weight range for drug-like compounds.

The IUPAC name for this compound is 2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one, which systematically describes its chemical structure. The compound's standard InChI (International Chemical Identifier) is InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20), which provides a standardized way to represent its structure. Its InChIKey, LTKNZGFVIZREDJ-UHFFFAOYSA-N, serves as a condensed digital representation of the compound.

The following table summarizes the key molecular properties of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one:

PropertyValue
CAS Number1254973-33-5
Molecular FormulaC17H14FNO3
Molecular Weight299.301 g/mol
IUPAC Name2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one
Exact Mass299.09600
LogP3.35140
PSA51.32000

The compound's physicochemical properties such as LogP value of 3.35140 indicates moderate lipophilicity, which may contribute to its membrane permeability and potential for absorption in biological systems . The polar surface area (PSA) of 51.32000 suggests moderate potential for cell penetration .

Structural Characteristics

The structural features of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one play a crucial role in its potential biological activities. The compound contains a quinoline backbone, which is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This quinoline structure serves as the core scaffold upon which functional groups are attached.

The compound's distinctive features include:

  • A fluorophenyl group at position 2 of the quinoline ring, with the fluorine atom at the para (4') position of the phenyl ring. This fluorine substitution can enhance metabolic stability and binding interactions with target proteins through hydrogen bonding and dipole interactions.

  • Two methoxy groups (-OCH3) at positions 7 and 8 of the quinoline ring. These methoxy groups contribute to the compound's lipophilicity and can influence its binding affinity to biological targets through hydrogen bond acceptance and steric effects.

  • A ketone group (C=O) at position 4 of the quinoline ring, which can participate in hydrogen bonding as an acceptor and contribute to the compound's pharmacophoric properties.

  • The nitrogen atom at position 1 is protonated (1H), forming a secondary amine that can serve as a hydrogen bond donor in interactions with biological targets.

The SMILES notation for this compound is COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC, which provides a linear representation of its structure that can be interpreted by chemical software tools .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one typically involves multi-step organic reactions that require careful planning and execution. While the specific synthetic routes may vary based on laboratory protocols, available starting materials, and desired yields, several common approaches have been documented in the literature.

A typical synthetic pathway for this compound might include the following steps:

  • Selection of appropriate starting materials containing the required functional groups or those that can be modified to introduce these groups.

  • Construction of the quinoline core structure, which often involves cyclization reactions.

  • Introduction of the 4-fluorophenyl group at position 2 of the quinoline ring.

  • Addition of methoxy groups at positions 7 and 8, either through direct synthesis or through modification of pre-existing substituents.

  • Oxidation of position 4 to form the ketone functional group, resulting in the quinolin-4(1H)-one structure.

Related synthetic approaches can be found in the literature for similar compounds. For example, in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which share some structural similarities, phosphorus oxychloride has been used as a reagent in the synthesis process . This suggests potential application of similar reagents in the synthesis of our target compound.

Biological Activities

Antimalarial Properties

Quinoline derivatives have historically been significant in antimalarial drug development, with compounds like chloroquine and mefloquine serving as important antimalarial agents. While specific data on the antimalarial activity of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one is limited in the provided search results, the compound's structural similarities to known antimalarial quinolines suggest potential activity in this therapeutic area.

The antimalarial properties of quinoline compounds typically involve interference with hemozoin formation in the parasite, disrupting the detoxification of heme, which is toxic to the parasite. The specific substituents on our compound, particularly the fluorophenyl group and the methoxy groups, may modulate its antimalarial efficacy and selectivity.

Research on similar quinoline derivatives has demonstrated significant activity against Plasmodium falciparum strains, including drug-resistant varieties. The fluorine substitution at the para position of the phenyl ring may enhance metabolic stability and membrane permeability, potentially improving the compound's bioavailability and efficacy against malarial parasites.

Other Biological Activities

Beyond antimalarial and anticancer properties, quinoline derivatives have demonstrated a wide range of biological activities that may be relevant to 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one. These activities include:

  • Anti-inflammatory effects through inhibition of inflammatory mediators and signaling pathways.

  • Antiviral activities against various viral pathogens.

  • Antibacterial properties against gram-positive and gram-negative bacteria.

  • Neuroprotective effects through various mechanisms, including interaction with neurotrophin receptors.

Interestingly, structurally related compounds like 7,8-dihydroxyflavone derivatives have shown activity as TrkB (tropomyosin-receptor-kinase B) agonists . For example, 4'-dimethylamino-7,8-dihydroxyflavone has demonstrated potent TrkB activation, leading to anti-apoptotic effects and promotion of neurogenesis in the dentate gyrus with marked antidepressant effects . While our compound has methoxy groups rather than hydroxy groups at positions 7 and 8, this structural similarity suggests potential for neurological applications that could be explored in future research.

The following table summarizes potential biological activities of quinoline derivatives related to 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one:

Biological ActivityPotential MechanismRelated Structural Features
AntimalarialInhibition of hemozoin formationQuinoline core, substituents at positions 2, 7, and 8
AnticancerAntiproliferative effects, enzyme inhibitionFluorophenyl group, methoxy substituents
Anti-inflammatoryInhibition of inflammatory mediatorsQuinolin-4(1H)-one structure
NeuroprotectivePotential interaction with neurotrophin receptors7,8-dimethoxy substitution pattern

Research Applications

Current Research Focus

Current research involving 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one and related compounds appears to focus on several key areas. The compound is primarily used in scientific research and development contexts, as indicated by its designation for "research use only" .

One significant research direction involves the exploration of structure-activity relationships (SAR) for quinoline derivatives. By modifying specific substituents on the quinoline backbone, researchers can identify which structural features contribute most significantly to particular biological activities. This compound, with its specific substitution pattern, represents one point in this SAR exploration.

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